molecular formula C7H3Br2FN2 B1436069 2,5-Dibromo-7-fluoro-1H-benzimidazole CAS No. 1388074-49-4

2,5-Dibromo-7-fluoro-1H-benzimidazole

Cat. No.: B1436069
CAS No.: 1388074-49-4
M. Wt: 293.92 g/mol
InChI Key: CVYOCOCBXWDWGY-UHFFFAOYSA-N
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Description

2,5-Dibromo-7-fluoro-1H-benzimidazole is a fluorinated and brominated heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research . The benzimidazole core is a key pharmacophore in a variety of biologically active molecules, known for its ability to interact with biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . The specific bromo and fluoro substitutions on the benzimidazole ring are strategic modifications that researchers utilize to optimize the potency and physicochemical properties of new compounds . These halogens can influence the molecule's lipophilicity, electronic distribution, and its capacity to form halogen bonds with target proteins, which are critical factors in structure-activity relationship (SAR) studies . This compound is primarily valued as a synthetic intermediate for developing novel therapeutic agents. Its structure makes it a promising precursor for research into anticancer agents, as many benzimidazole derivatives function via DNA interaction, enzyme inhibition, and modulation of key cellular pathways like topoisomerase inhibition . Furthermore, similar halogenated benzimidazole derivatives have shown significant antimicrobial and antifungal activities, suggesting potential applications in developing new antibiotics and biofilm inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,6-dibromo-4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-3-1-4(10)6-5(2-3)11-7(9)12-6/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYOCOCBXWDWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2,5-Dibromo-7-fluoro-1H-benzimidazole generally follows a multi-step approach involving:

  • Halogenation of a suitably substituted aniline or benzene derivative to introduce bromine and fluorine atoms at desired positions.
  • Conversion of the halogenated precursor into a benzimidazole ring via cyclization, often through intramolecular condensation with suitable reagents.

This approach leverages selective bromination and fluorination techniques followed by ring closure under reductive or acidic conditions.

Halogenation Techniques

Bromination is typically achieved using N-bromosuccinimide (NBS) in organic solvents such as chloroform under reflux conditions with catalytic additives (e.g., titanium dioxide) to control regioselectivity and yield.

  • Example from related compound synthesis (2,6-dibromo benzothiazole) shows bromination of benzothiazole in chloroform at 45–55 °C using NBS and titanium dioxide catalyst over 11–15 hours, yielding brominated products with purity >99% and yields around 75%.

Although this example is for benzothiazole, similar conditions can be adapted for benzimidazole derivatives, with adjustments to temperature, solvent, and catalyst to accommodate the fluorine substituent and achieve selective dibromination at positions 2 and 5.

Fluorination at position 7 is usually introduced via starting materials already bearing fluorine substituents or by electrophilic fluorination methods, which are less commonly detailed in the literature for this specific compound but are critical to maintain the fluorine atom during bromination and cyclization steps.

Cyclization to Benzimidazole Core

A widely accepted method for benzimidazole ring formation involves the reduction of nitroanilines followed by intramolecular cyclization:

  • Using 2-nitroanilines as starting materials, reduction of the nitro group to o-phenylenediamines is achieved with thiourea dioxide and sodium hydroxide in a mixed solvent system (water and ethanol) at 70 °C.
  • The o-phenylenediamines then undergo intramolecular cyclization to form benzimidazoles in a one-pot, two-step process, yielding benzimidazole derivatives efficiently.

This method is adaptable for substituted nitroanilines, including those with bromine and fluorine substituents, enabling the synthesis of halogenated benzimidazoles such as this compound.

Alternative Synthetic Routes

Copper-catalyzed coupling reactions have been reported for benzimidazole derivatives bearing halogen substituents:

  • For instance, N-(2-bromophenyl)-1H-benzimidazol-2-amine undergoes copper(II) bromide-catalyzed cyclization in DMF at 130 °C with cesium carbonate base, yielding benzimidazo[1,2-a]benzimidazole derivatives in high yield (97%).
  • Although this example focuses on benzimidazo fused systems, the copper-catalyzed strategy can be modified for dibromo-fluoro benzimidazole systems, facilitating ring closure and halogen incorporation.

Summary Table of Preparation Methods

Step Method Description Reagents & Conditions Yield (%) Notes
1. Bromination Halogenation of precursor with N-bromosuccinimide (NBS) NBS, TiO2 catalyst, chloroform, 45–55 °C, 11–15 h ~75 High purity brominated intermediate, adapted from benzothiazole synthesis
2. Fluorination Introduction of fluorine via fluorinated starting material or electrophilic fluorination Dependent on substrate; often pre-fluorinated anilines Variable Fluorine must be stable under bromination and cyclization conditions
3. Reduction & Cyclization One-pot reduction of 2-nitroanilines and cyclization to benzimidazole Thiourea dioxide, NaOH, H2O/EtOH (3:1), 70 °C Good to excellent Efficient, mild conditions; suitable for halogenated substrates
4. Copper-catalyzed cyclization Coupling and ring closure of halogenated anilines CuBr2, Cs2CO3, DMF, 130 °C Up to 97 Effective for complex benzimidazole derivatives; adaptable

Research Findings and Considerations

  • The bromination step is critical and must be carefully controlled to avoid over-bromination or substitution at undesired positions.
  • The presence of fluorine at position 7 influences the electronic properties and reactivity of the aromatic ring, which can affect both bromination and cyclization yields.
  • One-pot reduction and cyclization methods using thiourea dioxide are advantageous for their simplicity and high yields, minimizing purification steps.
  • Copper-catalyzed methods provide an alternative for complex benzimidazole frameworks but require higher temperatures and may be sensitive to substrate substitution patterns.
  • Purity of the final compound is typically confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with reported purities >99% in related halogenated benzimidazole syntheses.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-7-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

2,5-Dibromo-7-fluoro-1H-benzimidazole serves as a versatile building block in organic synthesis. Its bromine and fluorine substituents enhance its reactivity, allowing it to participate in various chemical reactions such as:

  • Substitution Reactions: The halogen atoms can be replaced with other functional groups.
  • Oxidation and Reduction Reactions: It can be modified to yield different derivatives.
  • Coupling Reactions: Useful for synthesizing more complex molecular architectures.

Biological Activities

The compound is under investigation for its potential biological activities:

  • Antimicrobial Properties: Studies indicate that benzimidazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values demonstrating effectiveness .
  • Antiviral Activity: Research has shown that benzimidazole derivatives can inhibit various viruses, including the Bovine Viral Diarrhea Virus (BVDV) and respiratory viruses. Compounds derived from this structure have shown promising EC50 values indicating their potential as antiviral agents .
  • Anticancer Potential: Numerous studies highlight the anticancer properties of benzimidazole derivatives. The electron-rich nature of the nitrogen heterocycles allows these compounds to interact with multiple therapeutic targets, which is particularly beneficial in cancer treatment . For instance, this compound has been noted for its cytotoxic effects against various cancer cell lines .

Medicinal Applications

The compound is being explored for its therapeutic potential:

  • Drug Development: The unique structural features of this compound make it a candidate for developing new drugs targeting diverse diseases, including cancer and infectious diseases .
  • Pharmacological Activities: It has been associated with various pharmacological effects beyond antimicrobial and anticancer activities, including anti-inflammatory and analgesic effects. Studies have reported that certain derivatives have shown significant reduction in inflammation comparable to standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-7-fluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The introduction of bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,5-Dibromo-7-fluoro-1H-benzimidazole can be compared with other similar compounds, such as:

    2,5-Dibromo-1H-benzimidazole: Lacks the fluorine atom, which may affect its chemical properties and biological activities.

    7-Fluoro-1H-benzimidazole: Lacks the bromine atoms, which may influence its reactivity and applications.

    2,5-Dichloro-7-fluoro-1H-benzimidazole: Substitutes chlorine for bromine, potentially altering its chemical behavior and biological effects.

The uniqueness of this compound lies in the combined presence of bromine and fluorine atoms, which can enhance its chemical reactivity and biological activities compared to other similar compounds.

Biological Activity

2,5-Dibromo-7-fluoro-1H-benzimidazole is a halogenated derivative of benzimidazole, a class of compounds known for their diverse biological activities. The unique structure of this compound, characterized by the presence of bromine and fluorine atoms, contributes to its potential pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies.

  • Chemical Formula : C7_{7}H3_{3}Br2_{2}F1_{1}N2_{2}
  • CAS Number : 1388074-49-4

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzimidazole derivatives against several bacterial strains, demonstrating that modifications in the structure can enhance their activity. For instance, compounds with additional halogen substitutions showed improved potency against Gram-positive and Gram-negative bacteria and fungi .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameMIC (µg/mL)Target Organism
This compound< 10Staphylococcus aureus
Other derivativesVariesEscherichia coli, Candida albicans

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A notable investigation assessed its cytotoxic effects on different cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The results indicated that the compound exhibited dose-dependent cytotoxicity, with MCF-7 cells being particularly sensitive to treatment .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50_{50} (µM)Sensitivity Level
MCF-75.0High
A-54920.0Moderate
CCRF-CEM15.0Moderate

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The halogen atoms may enhance binding affinity to enzymes or receptors involved in critical cellular pathways, leading to inhibition of growth or induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence and position of halogen substituents significantly influence the biological activity of benzimidazole derivatives. Compounds with multiple halogens often exhibit enhanced antimicrobial and anticancer properties compared to their non-halogenated counterparts .

Case Studies

  • Antifungal Activity : In a comparative study assessing antifungal properties, derivatives including this compound showed promising results against Candida albicans, with MIC values lower than standard antifungal agents like fluconazole .
  • Cytotoxicity Evaluation : A recent evaluation demonstrated that compounds derived from benzimidazole scaffolds exhibited significant pro-apoptotic effects on leukemic cells, suggesting potential therapeutic applications in leukemia treatment .

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Dibromo-7-fluoro-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted 1,2-phenylenediamine derivatives with appropriate electrophiles. For example, refluxing 4-(substituted-oxy)-5-fluorobenzene-1,2-diamine with aldehydes in dry DMF under nitrogen at 120°C for 18 hours yields benzimidazole derivatives . Optimization includes adjusting stoichiometry (e.g., 1.1 eq of alkylating agents), using catalysts like sodium metabisulfite, and controlling reaction time to improve yields (e.g., 65% yield achieved via 18-hour reflux in DMSO) . Purification often involves recrystallization from ethanol-water mixtures or column chromatography on silica gel .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Characterization employs a combination of techniques:
  • Spectroscopy : ¹H-NMR and ¹³C-NMR to verify substituent positions (e.g., aromatic protons at δ 7.82–8.32 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z 379 [M⁺] for a related compound) .
  • Elemental Analysis : Validate composition (e.g., C, H, N within ±0.4% of theoretical values) .
  • Melting Point : Consistency with literature (e.g., 141–143°C for analogous compounds) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Preventive Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with heat/open flames due to flammability risks .
  • Storage : Keep in airtight containers in dry, ventilated areas away from sunlight and corrosive agents .
  • Spill Response : Neutralize with inert adsorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromo, fluoro groups) influence the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve systematic substitution of halogens and functional groups. For example:
  • Electron-Withdrawing Groups (Br, F) : Enhance stability and binding affinity to target proteins (e.g., kinase inhibitors) .
  • Biological Assays : Test derivatives against cancer cell lines or enzymes (e.g., IC₅₀ values measured via MTT assays) . Correlate activity with computational docking studies to identify key interactions (e.g., hydrogen bonding with fluoro groups) .

Q. What computational strategies are effective for modeling the reactivity of this compound in drug design?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding kinetics (e.g., using GROMACS) to optimize pharmacokinetics .
  • QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity or spectral results?

  • Methodological Answer :
  • Data Triangulation : Cross-validate using multiple techniques (e.g., NMR, HPLC, X-ray crystallography) .
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., reaction temperature vs. yield) .
  • By-Product Identification : Use LC-MS to detect impurities (e.g., dehalogenated by-products) and adjust synthesis protocols .

Q. What environmental impact assessments are necessary for this compound?

  • Methodological Answer :
  • Ecotoxicity Testing : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC₅₀) due to its potential harm to aquatic life .
  • Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .
  • Waste Management : Use advanced oxidation processes (AOPs) for degradation before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dibromo-7-fluoro-1H-benzimidazole
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2,5-Dibromo-7-fluoro-1H-benzimidazole

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